

Commercial Suppliers and Availability of Tetrabenazine-d7: A Technical Guide

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Compound of Interest		
Compound Name:	Tetrabenazine-d7	
Cat. No.:	B1150270	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers and availability of **Tetrabenazine-d7**, a deuterated analog of Tetrabenazine. This stable isotope-labeled compound is crucial for researchers in analytical and pharmacokinetic studies, serving as an ideal internal standard for the precise quantification of Tetrabenazine and its metabolites in biological samples.

Introduction to Tetrabenazine-d7

Tetrabenazine-d7 (TBZ-d7) is a synthetic, deuterated form of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. The substitution of hydrogen atoms with deuterium results in a heavier, stable isotope-labeled molecule with nearly identical chemical properties to its non-deuterated counterpart. This characteristic makes it an excellent internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with the analyte of interest but is distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Commercial Availability and Suppliers

Several chemical suppliers offer **Tetrabenazine-d7** for research purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of prominent commercial sources.



Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Cayman Chemical	27181	C19H20D7NO3	324.5	≥99% (deuterated forms d1-d7)	1 mg
Clinivex	RCLSTLT782	С19H20D7NО3	324.47	Not Specified	10mg, 50mg, 100mg
Simson Pharma Limited	T280008	C19H20D7NO3	324.47	Accompanied by Certificate of Analysis	Custom Synthesis
Veeprho	DVE001260	C19H20D7NO3	324.47	Not Specified	Inquire for details
Axios Research	AR-T01667	C19H20D7NO3	324.47	Not Specified	Inquire for details

Note: Tocris Bioscience previously offered **Tetrabenazine-d7** (Cat. No. 5537) but it has been withdrawn from sale for commercial reasons.[1]

Experimental Protocol: Quantification of Tetrabenazine in Human Plasma using LC-MS/MS

The following is a detailed methodology for the simultaneous quantification of tetrabenazine and its active metabolites, α -dihydrotetrabenazine and β -dihydrotetrabenazine, in human plasma using **Tetrabenazine-d7** as an internal standard (IS). This protocol is adapted from a validated LC-MS/MS assay.[2][3]

- 1. Materials and Reagents:
- Tetrabenazine, α -dihydrotetrabenazine, and β -dihydrotetrabenazine reference standards
- Tetrabenazine-d7 (Internal Standard)
- Acetonitrile (HPLC grade)



- Ammonium acetate
- Human plasma (drug-free)
- C18 Solid-Phase Extraction (SPE) cartridges
- 2. Stock and Working Solutions Preparation:
- Prepare individual stock solutions of tetrabenazine, its metabolites, and Tetrabenazine-d7 in acetonitrile (e.g., 1 mg/mL).
- Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v).
- 3. Sample Preparation (Solid-Phase Extraction):
- To 200 μL of human plasma, add a specified amount of the Tetrabenazine-d7 internal standard working solution.
- Vortex the mixture.
- Condition the C18 SPE cartridges with methanol followed by water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with a low organic solvent concentration to remove interferences.
- Elute the analytes and the internal standard with an appropriate elution solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:
- LC System: High-Performance Liquid Chromatography (HPLC) system



Column: Zorbax SB C18 column[2]

Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[2]

Flow Rate: 0.8 mL/min[2]

• Injection Volume: 10 μL

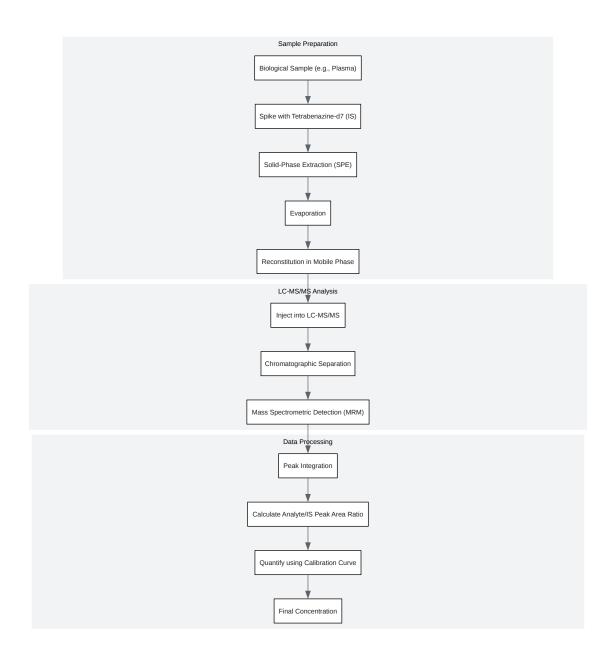
 MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

- Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for tetrabenazine, its metabolites, and **Tetrabenazine-d7** would need to be optimized on the specific instrument.
- 5. Calibration and Quantification:
- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted linear regression for the calibration curve.
- Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Signaling Pathways and Workflows Bioanalytical Workflow using Tetrabenazine-d7

The following diagram illustrates a typical workflow for the quantification of Tetrabenazine in a biological matrix using **Tetrabenazine-d7** as an internal standard.





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Caption: Bioanalytical workflow for Tetrabenazine quantification.

Representative Synthesis of Deuterated Tetrabenazine

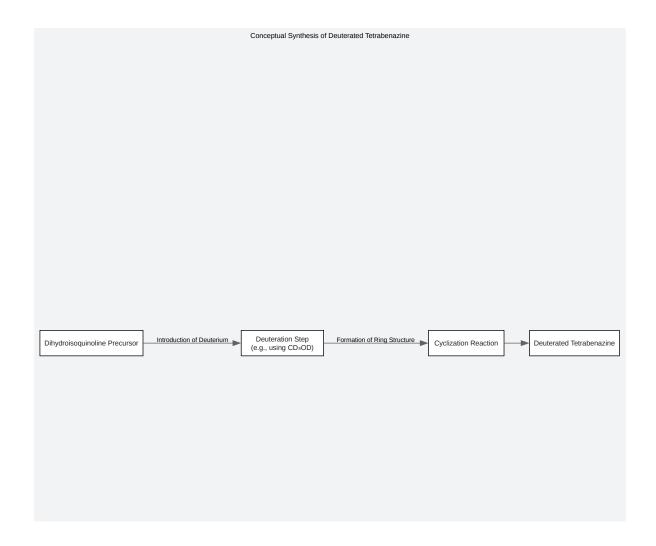


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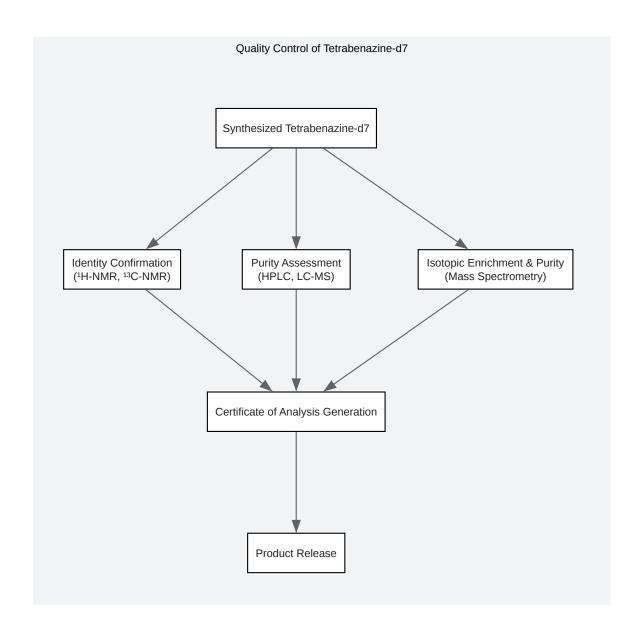
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The synthesis of deuterated tetrabenazine involves the introduction of deuterium atoms at specific positions. A common strategy is to use deuterated reagents in the synthesis. The following diagram illustrates a simplified, conceptual pathway for the synthesis of a deuterated tetrabenazine like Deutetrabenazine, which shares synthetic principles with **Tetrabenazine-d7**. [4][5][6][7]









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